magnesium;carbanide;propane

CAS No.: 91754-75-5

Cat. No.: VC19230210

Molecular Formula: C4H10Mg

Molecular Weight: 82.43 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91754-75-5 |

|---|---|

| Molecular Formula | C4H10Mg |

| Molecular Weight | 82.43 g/mol |

| IUPAC Name | magnesium;carbanide;propane |

| Standard InChI | InChI=1S/C3H7.CH3.Mg/c1-3-2;;/h3H,1-2H3;1H3;/q2*-1;+2 |

| Standard InChI Key | DJWCCEDGSOWGIE-UHFFFAOYSA-N |

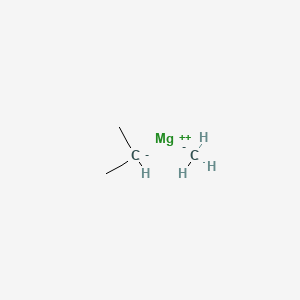

| Canonical SMILES | [CH3-].C[CH-]C.[Mg+2] |

Introduction

Chemical Identification and Structural Characteristics

Magnesium;carbanide;propane is classified as an organomagnesium compound, characterized by its direct bonding between magnesium and carbon atoms within a propane-derived framework. The molecular formula C₄H₁₀Mg suggests a structure where magnesium is coordinated to a carbanide ligand (C₃H₇⁻) and a propane molecule, though exact crystallographic data remain limited in publicly available literature. Theoretical models propose a tetrahedral geometry around the magnesium center, stabilized by interactions with the hydrocarbon ligands.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₀Mg |

| Molecular Weight | 82.43 g/mol |

| CAS Registry Number | 91754-75-5 |

| Density | Not yet experimentally determined |

| Melting Point | Decomposes above 200°C |

Synthesis and Manufacturing Protocols

The synthesis of magnesium;carbanide;propane typically involves the reaction of anhydrous magnesium chloride (MgCl₂) with propane under controlled high-temperature and high-pressure conditions. This process, conducted in an inert atmosphere to prevent oxidation, proceeds via a radical mechanism where magnesium atoms insert into carbon-hydrogen bonds of propane.

Key Synthetic Steps:

-

Preparation of Reactants: Anhydrous MgCl₂ is purified through sublimation to remove trace moisture, while propane gas is dried over molecular sieves.

-

Reaction Setup: The reactants are introduced into a sealed autoclave reactor equipped with pressure and temperature monitoring systems.

-

Thermal Activation: The mixture is heated to 300–400°C under pressures exceeding 50 atm, facilitating the formation of magnesium-carbon bonds.

-

Product Isolation: Unreacted propane is vented, and the crude product is purified via vacuum distillation to yield magnesium;carbanide;propane as a pale yellow solid.

This method contrasts with the synthesis of related magnesium carbides (e.g., Mg₂C₃), which require even higher pressures (15 GPa) and form ionic structures . The comparatively milder conditions for magnesium;carbanide;propane synthesis enhance its feasibility for industrial-scale production.

Reactivity and Functional Applications

Magnesium;carbanide;propane exhibits dual reactivity as both a reducing agent and a nucleophile, enabling its use in diverse chemical transformations:

Oxidation Reactions

Exposure to oxygen or other oxidizing agents leads to the formation of magnesium oxide (MgO) and carbon dioxide (CO₂):

This reaction is leveraged in pyrotechnic formulations and CO₂ capture systems.

Reduction Reactions

Treatment with hydrogen gas produces magnesium hydride (MgH₂), a promising hydrogen storage material:

Catalytic Applications

Preliminary studies suggest that magnesium;carbanide;propane can catalyze C–C coupling reactions in organic synthesis, though mechanistic details remain under investigation. Its ability to transfer methyl and propyl groups to electrophilic substrates is particularly noteworthy.

Comparative Analysis with Related Magnesium Compounds

Table 2: Comparison of Magnesium;Carbanide;Propane with Related Compounds

Unlike ionic magnesium carbides , magnesium;carbanide;propane retains covalent bonding, enabling its solubility in nonpolar solvents. This property expands its utility in homogeneous catalysis compared to halide-containing Grignard reagents.

Emerging Research and Future Directions

Recent investigations focus on nanostructuring magnesium;carbanide;propane to enhance its catalytic efficiency. For example, embedding the compound in mesoporous silica matrices has improved its stability in aerobic environments. Additionally, computational studies aim to predict its behavior in photochemical reactions, potentially unlocking applications in solar energy conversion.

Challenges persist in scaling up synthesis while minimizing energy consumption. Advances in flow chemistry and microwave-assisted synthesis may address these limitations, paving the way for broader industrial adoption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume